molecular formula C8H5F6NO B13629677 2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline

2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline

Cat. No.: B13629677
M. Wt: 245.12 g/mol
InChI Key: MPTPCHPDGRWBEF-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-mediated three-component reaction, which involves o-iodoanilines, anilines, and ethyl trifluoropyruvate . This reaction proceeds via condensation of o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling reaction with aniline and intramolecular amination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as the Ullmann-type cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts, trifluoropyruvate, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield benzimidazole derivatives, while oxidation or reduction can lead to various functionalized aromatic compounds .

Scientific Research Applications

2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within a system. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)aniline: Similar in structure but lacks the trifluoromethoxy group.

    3-(Trifluoromethoxy)aniline: Similar but with the trifluoromethoxy group in a different position on the benzene ring.

    4-(Trifluoromethyl)aniline: Similar but lacks the trifluoromethoxy group and has the trifluoromethyl group in a different position.

Uniqueness

2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C8H5F6NO

Molecular Weight

245.12 g/mol

IUPAC Name

2-(trifluoromethoxy)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)4-1-2-5(15)6(3-4)16-8(12,13)14/h1-3H,15H2

InChI Key

MPTPCHPDGRWBEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)N

Origin of Product

United States

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